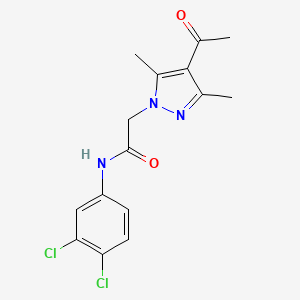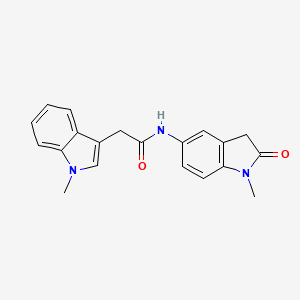![molecular formula C14H20N2O3S B6478209 3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-[(thiophen-2-yl)methyl]urea CAS No. 1251561-14-4](/img/structure/B6478209.png)
3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-[(thiophen-2-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-[(thiophen-2-yl)methyl]urea (hereinafter referred to as “DSTU”) is a compound that has been studied for its potential applications in a variety of fields. DSTU has been used in medicinal chemistry and biochemistry, as well as in the synthesis of materials for industrial applications.
科学的研究の応用
DSTU has been used in a variety of scientific research applications. It has been used in medicinal chemistry and biochemistry, where it has been studied for its potential uses as a drug or therapeutic agent. It has also been used in the synthesis of materials for industrial applications, such as in the synthesis of polymers and other materials. In addition, DSTU has been studied for its potential uses in the detection of certain proteins and nucleic acids.
作用機序
The mechanism of action of DSTU is not yet fully understood. However, it is believed that DSTU binds to a specific receptor in the body and triggers a cascade of events that lead to the desired effect. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions between the DSTU molecule and the receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of DSTU are not yet fully understood. However, it has been demonstrated to have a variety of effects on cells, including an increase in the production of certain proteins and nucleic acids. It has also been shown to have an anti-inflammatory effect on cells, as well as a protective effect against oxidative stress. In addition, DSTU has been demonstrated to have an immunomodulatory effect on cells, as well as an effect on cell proliferation.
実験室実験の利点と制限
The use of DSTU in lab experiments has a number of advantages. DSTU is a relatively stable compound, making it easy to store and handle. In addition, it is relatively non-toxic, making it safe to use in experiments. Furthermore, DSTU is relatively inexpensive, making it cost-effective for use in research. However, there are some limitations to the use of DSTU in laboratory experiments, such as the fact that it is not yet fully understood and there is still much to be learned about its mechanism of action.
将来の方向性
Given the potential applications of DSTU, there are a number of potential future directions for research. These include further research into the mechanism of action of DSTU and the development of more efficient and cost-effective synthesis methods. Additionally, further research into the biochemical and physiological effects of DSTU could lead to the development of new therapeutic agents and materials for industrial applications. Finally, research into the use of DSTU as a diagnostic tool could lead to the development of new methods for detecting and monitoring proteins and nucleic acids.
合成法
DSTU can be synthesized by a variety of methods, including the use of a palladium-catalyzed reaction of 1,4-dioxaspiro[4.4]nonan-2-ylmethyl chloride with thiophen-2-ylmethyl isocyanate. This reaction yields a mixture of 2-methyl-3-{1,4-dioxaspiro[4.4]nonan-2-yl}methylthiophene-1-carbonyl chloride and 2-methyl-3-{1,4-dioxaspiro[4.4]nonan-2-yl}methylthiophene-1-carbamate. The carbamate can then be deprotected with hydrochloric acid to yield the desired product.
特性
IUPAC Name |
1-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-13(16-9-12-4-3-7-20-12)15-8-11-10-18-14(19-11)5-1-2-6-14/h3-4,7,11H,1-2,5-6,8-10H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBMBKNWDJGPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-chlorophenoxy)phenyl]-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B6478136.png)
![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B6478150.png)
![3-(2-oxo-2-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6478153.png)
![2-{5-[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B6478156.png)
![7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6478158.png)
![[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B6478165.png)
![3-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B6478167.png)
![N-cyclopropyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6478181.png)
![2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one](/img/structure/B6478191.png)
![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]butanamide](/img/structure/B6478197.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6478218.png)

